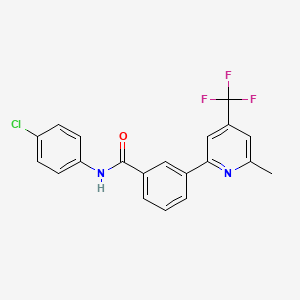
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
Vue d'ensemble
Description
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide is a useful research compound. Its molecular formula is C20H14ClF3N2O and its molecular weight is 390.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, with the CAS number 1311279-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on available research findings, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClF3N2O, with a molecular weight of approximately 390.8 g/mol. The compound features a chloro-substituted phenyl ring and a pyridine moiety with trifluoromethyl and methyl substituents, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine derivative followed by coupling reactions with the chlorophenyl group. Specific reaction conditions and yields may vary based on the methodology employed.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7 | K562 (leukemia) | 2.27 |
| Compound 10 | HL-60 (leukemia) | 1.42 |
| Compound 10 | OKP-GS (renal carcinoma) | 4.56 |
These compounds induced apoptosis and cell cycle arrest at the G2/M phase, effectively preventing cell division in targeted cancer cells .
Kinase Inhibition
The compound has also been studied for its potential as a kinase inhibitor. In particular, it has shown inhibitory activity against various kinases involved in cancer progression. For example, compounds derived from similar structures demonstrated significant inhibition of PDGFRα and PDGFRβ at concentrations as low as 1 μM .
Case Studies
- In Vitro Studies : In vitro assays have confirmed that this compound can inhibit cell proliferation in several cancer lines. The mechanism involves targeting specific signaling pathways that are crucial for tumor growth and survival.
- In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins associated with cancer pathways, enhancing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c1-12-9-15(20(22,23)24)11-18(25-12)13-3-2-4-14(10-13)19(27)26-17-7-5-16(21)6-8-17/h2-11H,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAYJDWRXPGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















